4-(1,2,3-Thiadiazol-5-yl)aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block

4-(1,2,3-Thiadiazol-5-yl)aniline (CAS 179894-34-9) is a heterocyclic amine building block consisting of a para-aminophenyl group linked to the 5-position of a 1,2,3-thiadiazole ring. It is a member of the privileged 1,2,3-thiadiazole class, a scaffold known for a broad range of reported biomedical applications including antifungal, antiviral, and anticancer activities.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
Cat. No. B7904416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-5-yl)aniline
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=NS2)N
InChIInChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-10-11-12-8/h1-5H,9H2
InChIKeyVJUKMTLBSFMMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3-Thiadiazol-5-yl)aniline: Procurement-Specific Guide to a Key 1,2,3-Thiadiazole Research Scaffold


4-(1,2,3-Thiadiazol-5-yl)aniline (CAS 179894-34-9) is a heterocyclic amine building block consisting of a para-aminophenyl group linked to the 5-position of a 1,2,3-thiadiazole ring . It is a member of the privileged 1,2,3-thiadiazole class, a scaffold known for a broad range of reported biomedical applications including antifungal, antiviral, and anticancer activities [1]. The compound is primarily utilized as a key intermediate in medicinal chemistry, material science, and agrochemical research to introduce the unique 1,2,3-thiadiazole pharmacophore into more complex molecular architectures . It is offered as a research-grade chemical with a typical purity specification of 95% .

Why 4-(1,2,3-Thiadiazol-5-yl)aniline Cannot Be Generically Substituted in Critical Synthesis Pathways


Substituting 4-(1,2,3-thiadiazol-5-yl)aniline with a closely related analog is not a straightforward exchange due to the extreme positional and isomeric sensitivity of the thiadiazole-aniline system. A seemingly minor change, such as relocating the thiadiazole attachment from the 5-yl to the 4-yl position on the aniline ring, or altering the thiadiazole core to a 1,2,4- or 1,3,4-isomer, can drastically alter the molecule's electronic distribution, molecular geometry, and hydrogen-bonding network [1]. These structural differences directly impact key physico-chemical parameters like LogP and Topological Polar Surface Area (TPSA), which are critical for passive permeability and target binding [2]. The specific substitution pattern of this compound provides a unique vector for subsequent derivatization, such as the synthesis of urea derivatives, a pathway well-documented in patent literature [3]. Such precise regiochemistry is essential for maintaining activity and binding affinity in downstream lead compounds, making generic substitution a high-risk proposition in a research or development setting.

Quantitative Evidence Guide for 4-(1,2,3-Thiadiazol-5-yl)aniline: Differentiation and Selection Factors


Isomeric Specificity: The 5-yl Linkage Distinguishes This Scaffold from the Commercially Available 4-yl Analog

The position of the aniline linkage on the thiadiazole core is a critical differentiator. 4-(1,2,3-Thiadiazol-5-yl)aniline is regioisomeric to 4-(1,2,3-thiadiazol-4-yl)aniline (CAS 121180-51-6), which is also commercially available from other vendors . This difference in attachment (5-yl vs. 4-yl) fundamentally alters the molecule's vector of growth and its electronic properties, which is crucial for the design and synthesis of downstream ligands and active pharmaceutical ingredients (APIs).

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block

Purity and Physical Form: Verifiable Quality Attributes for Reproducible Synthesis

As a research chemical building block, the compound's utility is defined by its purity and physical properties. Multiple reputable chemical suppliers report a minimum purity specification of 95% [1]. The compound is typically a solid with a reported melting point range of 126-128 °C . This solid form is advantageous for precise weighing and handling in a synthetic laboratory compared to oils or low-melting solids that require more complex handling and storage.

Organic Synthesis Quality Control Medicinal Chemistry

Bioisosteric Potential of 1,2,3-Thiadiazoles: Class-Level Differentiation for Drug Discovery

The 1,2,3-thiadiazole ring is a well-established bioisostere for other aromatic heterocycles, such as pyridine, oxazole, and other azoles [1]. This property allows medicinal chemists to strategically replace a core heterocycle in a lead compound with a 1,2,3-thiadiazole to fine-tune its biological activity, improve metabolic stability, or modulate its physicochemical properties like LogP [2]. While direct quantitative data for the target compound is unavailable, this class-level feature is a primary driver for its procurement as a building block in hit-to-lead and lead optimization campaigns.

Drug Discovery Medicinal Chemistry Bioisostere

Primary Research Applications for 4-(1,2,3-Thiadiazol-5-yl)aniline: Where Evidence Supports Use


Medicinal Chemistry: Synthesis of 1,2,3-Thiadiazol-5-yl Urea Derivatives for Agrochemical and Pharmaceutical Research

This compound serves as a critical precursor for synthesizing a specific class of 1,2,3-thiadiazol-5-yl urea derivatives, which are documented in patent literature for their use in regulating plant senescence and as potential therapeutic agents [1]. The 5-yl substitution pattern is essential for the formation of the urea linkage at the correct position on the thiadiazole core, as demonstrated in the patent claims [1].

Chemical Biology & Drug Discovery: Probing SAR for Kinase or HIV-1 Reverse Transcriptase Inhibition

Given the class-level evidence for 1,2,3-thiadiazole derivatives as inhibitors of key therapeutic targets like HIV-1 reverse transcriptase [2] and various kinases [3], this specific aniline building block is valuable for constructing focused libraries. It allows researchers to introduce the 1,2,3-thiadiazole pharmacophore into new chemical space to explore structure-activity relationships (SAR) for these and related targets [2][3].

Material Science: Development of Novel Functional Materials with Specific Electronic Properties

Due to the electron-rich and aromatic nature of the 1,2,3-thiadiazole core, this compound is investigated as a building block for new materials with specific electronic or optical properties . The aniline moiety provides a reactive handle for further functionalization and integration into larger conjugated systems, such as polymers or metal-organic frameworks (MOFs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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